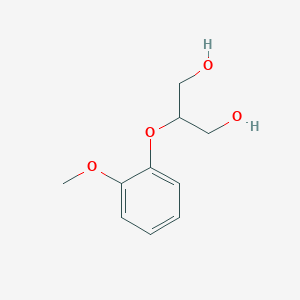

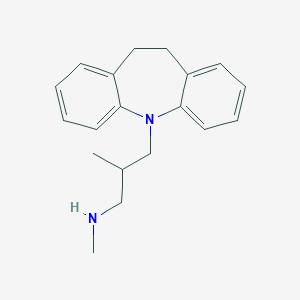

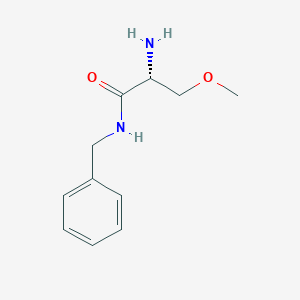

![molecular formula [C12H14O12 . 2 Na]n B196040 D-半乳糖醛酸钠盐 (1:1) CAS No. 14984-39-5](/img/structure/B196040.png)

D-半乳糖醛酸钠盐 (1:1)

描述

sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate: is an organic compound derived from D-galacturonic acid, a sugar acid derived from the monosaccharide galactose. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is often found in the form of a white crystalline powder and is soluble in water.

科学研究应用

Chemistry: D-Galacturonic acid, sodium salt is used as a starting material for the synthesis of various chemical compounds. It is also used in the study of carbohydrate chemistry and the development of new catalytic processes .

Biology: In biological research, D-galacturonic acid, sodium salt is used to study the metabolism of uronic acids and their role in cellular processes. It is also used in the production of bio-based materials .

Medicine: It is also being investigated for its role in wound healing and tissue engineering .

Industry: D-Galacturonic acid, sodium salt is used in the food industry as a gelling agent, stabilizer, and thickener. It is also used in the production of biodegradable plastics and other sustainable materials .

作用机制

Target of Action

D-Galacturonic acid, sodium salt (1:1), also known as sodium galacturonate, is a sugar acid sodium salt preparation It’s known that d-galacturonic acid is a main constituent of pectin, a naturally abundant compound in plant tissues .

Mode of Action

It’s known that d-galacturonic acid is involved in various biochemical processes, particularly in the metabolism of carbohydrates .

Biochemical Pathways

D-Galacturonic acid is a key component in the catabolism of pectin, a plant cell wall polysaccharide . It’s involved in various biochemical pathways, including the Embden-Meyerhof-Parnas pathway (EMP), the phosphoketolase pathway (PKP), and acid fermentation . These pathways are crucial for the conversion of D-Galacturonic acid into useful products in microbial organisms .

Pharmacokinetics

It’s known that the compound is highly water-soluble , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s known that d-galacturonic acid plays a significant role in the metabolism of carbohydrates and the breakdown of pectin in microbial organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium galacturonate. For instance, the compound’s high water solubility suggests that it could be easily transported and metabolized in aqueous environments.

生化分析

Biochemical Properties

Sodium galacturonate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzymes endo- and exopolygalacturonase and gluconase . These interactions are crucial for the metabolism of D-galacturonic acid in microorganisms .

Cellular Effects

The effects of sodium galacturonate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to enhance the production of proline and hydroxyproline, which could aid in bone tissue formation .

Molecular Mechanism

Sodium galacturonate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is involved in the synthesis of L-ascorbic acid (vitamin C) through the D-galacturonic acid pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium galacturonate can change over time. It has been observed that the product’s selectivity slightly dropped from >99 mol% in batch (controlled pH) to 94 mol% in packed bed (uncontrolled pH) . This indicates the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Sodium galacturonate is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For instance, it is a critical component of the D-galacturonic acid pathway, which leads to the synthesis of L-ascorbic acid .

准备方法

Synthetic Routes and Reaction Conditions: D-Galacturonic acid, sodium salt can be synthesized through the enzymatic hydrolysis of pectin, a polysaccharide found in the cell walls of plants. The process involves the use of commercial pectinase enzymes to break down pectin into its monomeric units, including D-galacturonic acid. The resulting D-galacturonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of D-galacturonic acid, sodium salt typically involves the extraction of pectin from citrus fruits or apple pomace. The extracted pectin is then hydrolyzed using pectinase enzymes under controlled conditions to yield D-galacturonic acid. The acid is subsequently neutralized with sodium hydroxide to produce the sodium salt .

化学反应分析

Types of Reactions: D-Galacturonic acid, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can convert D-galacturonic acid, sodium salt into its corresponding alcohols.

Substitution: The sodium salt can undergo substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed:

Galactaric acid: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

相似化合物的比较

D-Glucuronic acid: Another uronic acid derived from glucose, used in similar applications.

D-Mannuronic acid: A uronic acid derived from mannose, used in the production of alginates.

Polygalacturonic acid: A polymer of galacturonic acid, used in the food industry and for biomedical applications.

Uniqueness: D-Galacturonic acid, sodium salt is unique due to its specific stereochemistry and its role as a monomer in pectin. Its ability to form hydrogels and its biocompatibility make it particularly valuable in medical and industrial applications .

属性

IUPAC Name |

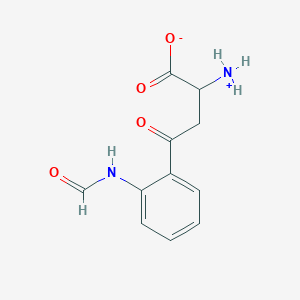

sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-RMTXHFLUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-39-5 | |

| Record name | Sodium galacturonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM GALACTURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NBJ9PP7XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the stability of sodium galacturonate compare to D-galacturonic acid under subcritical water conditions?

A1: Sodium galacturonate degrades more easily than D-galacturonic acid in subcritical water. [] While both compounds show increasing degradation rates with rising temperatures, the kinetic behavior differs. D-galacturonic acid follows first-order kinetics, whereas sodium galacturonate degradation is better described by the Weibull equation. [] This suggests a more complex degradation mechanism for the salt form.

Q2: Can you describe the coordination behavior of sodium galacturonate with divalent cations like calcium?

A2: Crystallographic studies of calcium sodium galacturonate hexahydrate reveal that each calcium ion coordinates with three galacturonate anions and three water molecules. [, ] This coordination occurs within a nine-coordinate trigonal prism arrangement. The carboxylate oxygen and the oxygen function on the α-carbon atom of the sugar ring are the primary sites of interaction with the calcium ion. [, ] This suggests a preference for an eclipsed or near-eclipsed conformation of these oxygen atoms for optimal binding.

Q3: What are the implications of sodium galacturonate's coordination with cations for biological systems?

A3: The observed coordination behavior of sodium galacturonate with calcium ions suggests a broader trend in how sugar anions interact with divalent cations, particularly calcium, which is essential in biological systems. [, ] This interaction likely plays a crucial role in various biological processes involving calcium signaling and the structural integrity of tissues containing pectin, a complex polysaccharide rich in galacturonic acid units. Further research on solution-phase behavior is needed to confirm if the eclipsed conformation observed in the crystal structure holds true in biological environments. [, ]

Q4: How does the presence of different cations affect the binding affinity of sodium galacturonate in solution?

A4: Nuclear magnetic resonance (NMR) studies using Na-23 nuclei have provided insights into the relative binding affinities of different cations to sodium galacturonate (NaGAL). [] The results indicate that divalent cations, specifically calcium (Ca2+) and magnesium (Mg2+), exhibit stronger binding affinities to NaGAL compared to monovalent cations like sodium (Na+) and potassium (K+). [] This difference in binding strength highlights the significant influence of cation charge density on interactions with polyanionic species like sodium galacturonate.

Q5: Can sodium galacturonate be used as a starting material for the synthesis of other valuable chemicals?

A5: Yes, sodium galacturonate can be oxidized to disodium galactarate, a valuable chemical, using a gold catalyst. [] This reaction can be performed in both batch and continuous flow reactors. While continuous flow reactors offer significantly higher productivity due to enhanced oxygen mass transfer, they might result in slightly lower product selectivity compared to batch reactors. [] This highlights the importance of reactor design and optimization for achieving desired product yields and selectivities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。